![molecular formula C12H18O2 B15276708 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione is a unique organic compound characterized by its bicyclic structure. The compound features a bicyclo[2.2.2]octane ring system attached to a butane-1,3-dione moiety. This structure imparts significant strain and rigidity, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Attachment of the Butane-1,3-dione Moiety: This step involves the functionalization of the bicyclo[2.2.2]octane ring with a butane-1,3-dione group. This can be done through various methods, including alkylation or acylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying strain and reactivity in bicyclic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione involves its interaction with molecular targets through its functional groups. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Shares the bicyclo[2.2.2]octane core but differs in the functional groups attached.
Bicyclo[1.1.0]butane: Another bicyclic compound with a different ring system and reactivity.
Uniqueness: 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione is unique due to its combination of the bicyclo[2.2.2]octane ring and the butane-1,3-dione moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.2]octanyl)butane-1,3-dione |
InChI |
InChI=1S/C12H18O2/c1-8(13)6-12(14)11-7-9-2-4-10(11)5-3-9/h9-11H,2-7H2,1H3 |
Clé InChI |
ILJAZMTWJXCRSX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1CC2CCC1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)
![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)
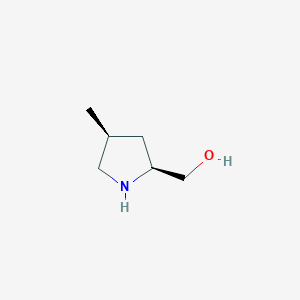
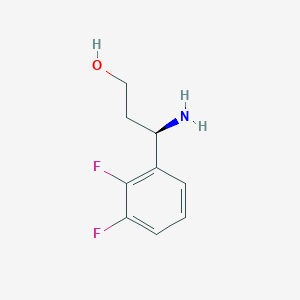

![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
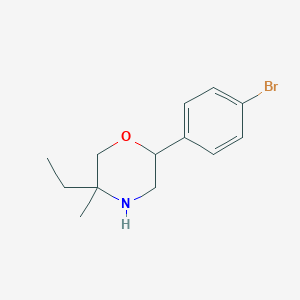
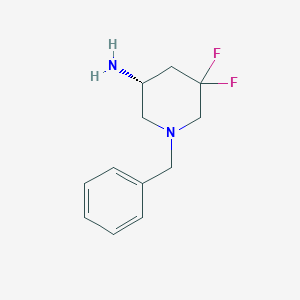
![5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid](/img/structure/B15276683.png)
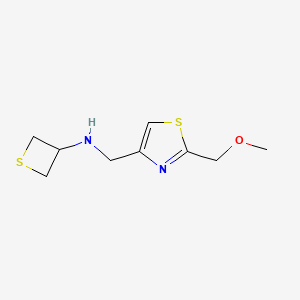

![2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
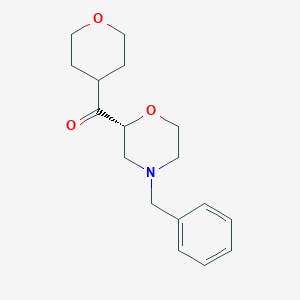
![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)
